Cas no 77557-01-8 (1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one)
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2H-Benzimidazol-2-one,1,3-dihydro-1-propyl-
- 1-PROPYL-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE
- 2H-Benzimidazol-2-one,1,3-dihydro-1-propyl-(9CI)
- 3-propyl-1H-benzimidazol-2-one
- 1-(n-Propyl)-2-benzimidazolinone
- 1,3-dihydro-1-propyl-2H-benzimidazol-2-one
- 1-propyl-1,3-dihydro-benzoimidazol-2-one
- 1-Propyl-3H-1,3-benzodiazol-2-one
- 2-Oxo-1-propyl-benzimidazolin
- AC1LT6MS
- AC1Q2XUA
- ACMC-209paq
- AG-H-10523
- 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- A923421
- NS00116256
- AKOS001139036
- 1-Propyl-1H-benzo[d]imidazol-2(3H)-one
- CDA55701
- SMR000153385
- CS-0212928
- SCHEMBL763168
- EN300-14598
- MLS000566318
- 77557-01-8
- Z56791853
- MFCD02707887
- CHEMBL1887071
- DTXSID10364125
- HMS2190G14
- BS-24401
- STK895194
-
- Inchi: 1S/C10H12N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13)
- InChI Key: YNFLIDHXMNKSQR-UHFFFAOYSA-N
- SMILES: O=C1NC2C=CC=CC=2N1CCC
Computed Properties
- Exact Mass: 176.09506
- Monoisotopic Mass: 176.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR909488-1g |
1-Propyl-3H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 1g |
£115.00 | 2025-02-21 | |
| Apollo Scientific | OR909488-5g |
1-Propyl-3H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 5g |
£345.00 | 2025-02-21 | |
| Apollo Scientific | OR909488-10g |
1-Propyl-3H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 10g |
£520.00 | 2025-02-21 | |
| Enamine | EN300-14598-0.05g |
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 0.05g |
$19.0 | 2023-02-09 | |
| Enamine | EN300-14598-0.1g |
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 0.1g |
$27.0 | 2023-02-09 | |
| Enamine | EN300-14598-0.25g |
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 0.25g |
$40.0 | 2023-02-09 | |
| Enamine | EN300-14598-0.5g |
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 0.5g |
$62.0 | 2023-02-09 | |
| Enamine | EN300-14598-1.0g |
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 1.0g |
$80.0 | 2023-02-09 | |
| Enamine | EN300-14598-2.5g |
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 2.5g |
$155.0 | 2023-02-09 | |
| Enamine | EN300-14598-5.0g |
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one |
77557-01-8 | 97% | 5.0g |
$280.0 | 2023-02-09 |
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Suppliers
1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
1-Propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 77557-01-8): A Versatile Heterocyclic Compound with Emerging Applications
1-Propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 77557-01-8) is a structurally interesting benzodiazole derivative that has gained attention in pharmaceutical research and material science. This heterocyclic compound features a fused bicyclic system containing nitrogen atoms at positions 1 and 3, with a propyl substituent at the N1 position. The molecular formula C10H12N2O gives it a molecular weight of 176.22 g/mol, making it a medium-sized organic molecule with potential for diverse applications.
The growing interest in benzodiazole-based compounds like 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one stems from their unique electronic properties and biological activities. Recent studies have explored its potential as a pharmacophore in drug design, particularly for neurological targets. The compound's heterocyclic core allows for π-π stacking interactions, which is valuable in both medicinal chemistry and materials applications.
From a synthetic chemistry perspective, 77557-01-8 represents an important building block for more complex molecular architectures. Its benzodiazolone scaffold can serve as a precursor for various functionalized derivatives through reactions at the carbonyl group or the aromatic ring. Researchers are particularly interested in its potential as a fluorescence probe due to the conjugated system's ability to absorb and emit light in the UV-visible range.
The physicochemical properties of 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one make it suitable for various applications. With moderate lipophilicity (predicted logP ~2.1), it demonstrates good membrane permeability, which is crucial for biological applications. The compound's melting point typically ranges between 120-125°C, and it shows good stability under standard storage conditions, making it practical for laboratory use.
In pharmaceutical research, benzodiazole derivatives like CAS 77557-01-8 have shown promise as modulators of various biological targets. While specific therapeutic applications are still under investigation, similar structures have demonstrated activity against neurological disorders, inflammation, and certain metabolic conditions. The propyl side chain offers opportunities for structure-activity relationship studies by comparing with methyl or ethyl analogs.
Material scientists have explored 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one for its potential in organic electronics. The compound's electron-rich heterocycle makes it interesting for charge transport applications in organic semiconductors. Recent studies suggest its utility as a building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices, where its fluorescence properties can be exploited.
The synthesis of 77557-01-8 typically involves cyclization reactions starting from appropriately substituted benzene derivatives. Modern synthetic approaches emphasize green chemistry principles, using catalytic methods and environmentally friendly solvents. Recent patents have disclosed improved synthetic routes to this benzodiazolone derivative with higher yields and purity.
Analytical characterization of 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one employs standard techniques including NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. The compound typically shows characteristic signals in the 1H NMR spectrum around δ 7.0-7.5 ppm for the aromatic protons and δ 3.5-4.5 ppm for the methylene protons adjacent to the carbonyl group.
Safety considerations for handling CAS 77557-01-8 follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment including gloves and safety glasses is recommended. The compound should be stored in a cool, dry place away from strong oxidizers.
The commercial availability of 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has increased in recent years due to growing demand from research institutions. Several specialty chemical suppliers offer this compound in various quantities, typically with purity ≥95%. Current market trends show steady growth in the heterocyclic compounds sector, driven by pharmaceutical and materials science applications.
Future research directions for 77557-01-8 include exploration of its biological activities, particularly in neurological applications where similar structures have shown promise. Additionally, materials science applications may focus on developing novel organic electronic materials based on this scaffold. The compound's potential as a fluorescence tag for biomolecules also warrants further investigation.
For researchers working with 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, proper analytical methods are essential. HPLC methods using reverse-phase columns with UV detection at 254 nm have proven effective for purity analysis. When storing the compound, protection from moisture and light is recommended to maintain stability over extended periods.
The intellectual property landscape surrounding benzodiazolone derivatives has become increasingly active, with several recent patent applications mentioning CAS 77557-01-8 as an intermediate or active component. This reflects the growing commercial interest in this class of compounds for various applications.
Environmental considerations for 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one include proper disposal methods according to local regulations. While the compound is not classified as environmentally hazardous, responsible laboratory practices should be followed to minimize any potential impact.
In conclusion, 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 77557-01-8) represents an important heterocyclic building block with diverse potential applications in medicinal chemistry and materials science. Its unique structural features and physicochemical properties continue to attract research interest across multiple disciplines, making it a compound worth watching in coming years.
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